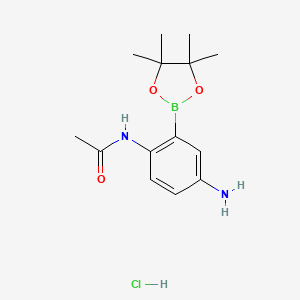
N-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide hydrochloride
Vue d'ensemble
Description
2-Acetamido-5-aminophenylboronic acid, pinacol ester, hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
The compound, like other boronic acids and their derivatives, is likely to interact with its targets through covalent bonding . The boron atom in the compound has an empty p-orbital which can form a covalent bond with a hydroxyl group in the target molecule . This interaction can lead to changes in the target molecule’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound may be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s bioavailability could be influenced by these factors .
Result of Action
Given the compound’s potential role in suzuki-miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new molecules .
Action Environment
The action of “2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl” is likely influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a crucial step affecting the compound’s stability and reactivity, is considerably accelerated at physiological pH .
Analyse Biochimique
Biochemical Properties
2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. For instance, it can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of 2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and metabolic flux. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects for a comprehensive understanding of its biochemical properties .
Subcellular Localization
The subcellular localization of 2-Acetamido-5-aminophenylboronic acid, pinacol ester, HCl is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to inhibit metabolic enzymes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-aminophenylboronic acid, pinacol ester, hydrochloride typically involves the reaction of 2-acetamido-5-aminophenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include a solvent such as tetrahydrofuran or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-5-aminophenylboronic acid, pinacol ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
2-Acetamido-5-aminophenylboronic acid, pinacol ester, hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenylboronic acid pinacol ester: This compound is similar in structure but lacks the acetamido group, which can affect its reactivity and applications.
4-Acetamidophenylboronic acid pinacol ester: This compound has a similar acetamido group but differs in the position of the boronic acid group, leading to different reactivity and applications.
Uniqueness
2-Acetamido-5-aminophenylboronic acid, pinacol ester, hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to participate in Suzuki–Miyaura coupling reactions with high efficiency makes it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
N-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3.ClH/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15;/h6-8H,16H2,1-5H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYIXMCKKKZHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675216 | |
| Record name | N-[4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-41-3 | |
| Record name | Acetamide, N-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)
![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)
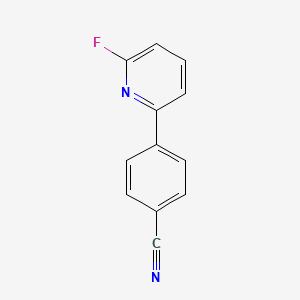

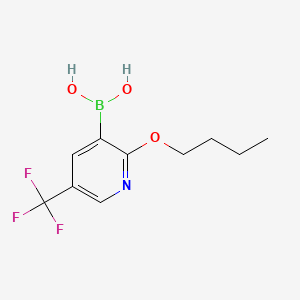
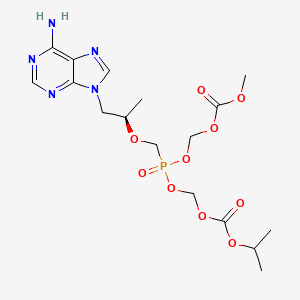

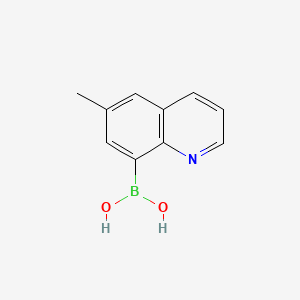
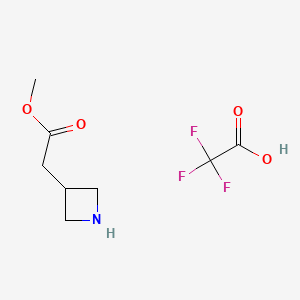
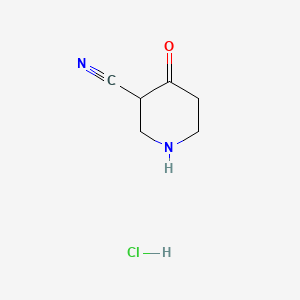
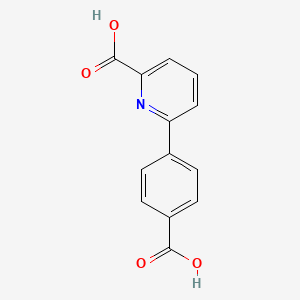
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)
